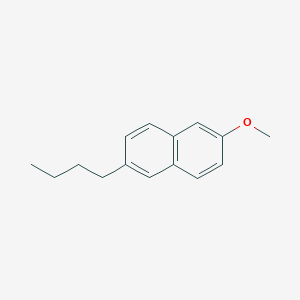

2-Butyl-6-methoxynaphthalene

描述

Significance of Naphthalene (B1677914) Derivatives in Organic Synthesis and Materials Science

Naphthalene and its derivatives are pivotal building blocks in organic synthesis, enabling the construction of complex molecular architectures. Their unique chemical reactivity allows for a range of transformations, including electrophilic substitution, oxidation, and reduction, providing pathways to a diverse array of compounds. In materials science, the planar and electron-rich nature of the naphthalene system is exploited in the development of advanced materials such as conducting polymers, organic light-emitting diodes (OLEDs), and liquid crystals. hemarsh.com The ability to tune the properties of these materials by modifying the substituents on the naphthalene core makes them highly valuable in the design of novel functional materials. synzeal.com

Overview of Alkylated and Alkoxy-Substituted Naphthalenes

Among the myriad of naphthalene derivatives, those bearing alkyl and alkoxy substituents are of particular interest due to the significant influence these groups have on the molecule's properties. Alkyl groups, such as butyl chains, are known to enhance the lipophilicity of the naphthalene scaffold, which can affect its solubility, reactivity, and biological interactions. Alkoxy groups, like the methoxy (B1213986) group, are electron-donating and can modulate the electronic properties of the naphthalene ring system, influencing its reactivity and photophysical characteristics. usbio.net The combination of both alkyl and alkoxy substituents on the same naphthalene core can lead to compounds with unique and desirable properties for various applications.

Research Landscape for 2-Butyl-6-methoxynaphthalene and Related Analogues

The chemical compound this compound has primarily been investigated in the context of pharmaceutical analysis, where it is recognized as a process impurity in the manufacturing of the nonsteroidal anti-inflammatory drug (NSAID) Nabumetone. usbio.netsynchemia.com As such, much of the research on this compound is focused on its synthesis, detection, and characterization as a reference standard for quality control in the pharmaceutical industry. synzeal.comaquigenbio.com

Beyond its role as a pharmaceutical impurity, the unique substitution pattern of a butyl group at the 2-position and a methoxy group at the 6-position of the naphthalene ring imparts distinct chemical and physical properties that are of interest in broader chemical research. smolecule.com Studies have begun to explore its potential in other areas, including as a ubiquitination inhibitor in proteomics research and as a ligand in the development of metal-organic frameworks (MOFs). smolecule.com

The synthesis of this compound can be achieved through several routes. One common method involves the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790), followed by a reduction of the resulting ketone. Another approach is the alkylation of 2-methoxynaphthalene. chemicalbook.com

The physicochemical properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Number | 701270-26-0 | lgcstandards.combiosynth.com |

| Molecular Formula | C15H18O | lgcstandards.comscbt.com |

| Molecular Weight | 214.3 g/mol | biosynth.comscbt.com |

| Melting Point | 62-65 °C | usbio.netbiosynth.com |

| Boiling Point | 290 °C | |

| Appearance | White solid crystals/flakes |

Research into analogues of this compound, such as other alkylated and alkoxy-substituted naphthalenes, is more extensive. These related compounds are investigated for a wide range of applications, from their use as intermediates in the synthesis of other organic molecules to their potential as active pharmaceutical ingredients themselves. For instance, 2-acetyl-6-methoxynaphthalene (B28280) is a key precursor to the widely used NSAID Naproxen.

The ongoing investigation into this compound and its analogues highlights the continued importance of substituted naphthalenes in advancing chemical research, with potential applications spanning from ensuring the purity of pharmaceuticals to the development of novel materials and therapeutics.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-butyl-6-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O/c1-3-4-5-12-6-7-14-11-15(16-2)9-8-13(14)10-12/h6-11H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLRUUACNLOUQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2 Butyl 6 Methoxynaphthalene and Its Precursors

Alkylation Methodologies for Naphthalene (B1677914) Scaffolds

The alkylation of naphthalene is a fundamental process for producing alkylnaphthalenes, which serve as precursors to valuable materials like high-performance polyester (B1180765) resins. For instance, 2,6-naphthalenedicarboxylic acid (NDCA), a monomer for novel polyesters, is produced by oxidizing 2,6-dialkylnaphthalene. iitm.ac.in However, the direct alkylation of naphthalene typically yields a complex mixture of isomers, including two mono-alkylated and ten di-alkylated products, which are often difficult to separate due to their similar boiling points. iitm.ac.in This lack of selectivity has driven research into catalytic systems that can direct the alkylation to specific positions on the naphthalene ring.

Friedel-Crafts Alkylation Techniques for Naphthalene Derivatives

The Friedel-Crafts reaction, established in 1877 by Charles Friedel and James Crafts, is a cornerstone of aromatic chemistry for attaching substituents to an aromatic ring. wikipedia.org This electrophilic aromatic substitution reaction traditionally uses a strong Lewis acid, such as aluminum chloride (AlCl₃), to generate a carbocation from an alkylating agent (e.g., an alkyl halide or alkene), which then attacks the electron-rich naphthalene ring. wikipedia.orglibretexts.org

The regioselectivity of Friedel-Crafts alkylation on naphthalene is influenced by both kinetic and thermodynamic factors, as well as steric hindrance. stackexchange.comresearchgate.net Substitution can occur at either the C1 (α) or C2 (β) position. Generally, α-substitution is kinetically favored, while the β-substituted product is thermodynamically more stable. researchgate.net A critical factor influencing the product distribution is the steric bulk of the incoming alkyl group. For alkyl halides with chains longer than two carbons, such as butyl halides, alkylation is favored at the 2-position. stackexchange.com This preference is attributed to the steric interaction between the larger alkyl group and the hydrogen atom at the 8-position, which destabilizes the transition state leading to the 1-substituted product. stackexchange.com In the case of 2-methoxynaphthalene (B124790), the methoxy (B1213986) group is an activating, ortho-para directing group, which electronically favors electrophilic substitution at the 1- and 6-positions. researchgate.net

Shape-Selective Alkylation with Branched Alkyl Groups (e.g., tert-butylation)

To overcome the selectivity limitations of traditional Friedel-Crafts catalysis, shape-selective catalysts, particularly zeolites, have been extensively investigated. iitm.ac.innih.gov Zeolites are crystalline microporous aluminosilicates with a well-defined pore structure. Their internal cavities and channels can sterically constrain the transition states of chemical reactions, allowing only molecules with specific dimensions to form. This "shape-selectivity" is highly effective in controlling the regioselectivity of reactions involving bulky alkyl groups, such as the tert-butyl group. researchgate.netnih.gov The selective synthesis of 2,6-di-t-butylnaphthalene is more feasible than that of 2,6-dimethylnaphthalene (B47086) because the larger size differences between the various butylnaphthalene isomers allow for better discrimination within the zeolite pores. iitm.ac.in

The liquid-phase alkylation of 2-methoxynaphthalene (2-MN) with tert-butanol (B103910) over large-pore zeolites has been shown to be a highly effective method for producing 6-tert-butyl-2-methoxynaphthalene. researchgate.net The choice of zeolite catalyst is critical in determining both the activity and selectivity of the reaction. Among the zeolites studied, H-mordenite (H-MOR) demonstrates exceptional selectivity. Research has reported a selectivity for 6-tert-butyl-2-methoxynaphthalene as high as 96% at a 65% conversion rate of 2-MN when using H-MOR. researchgate.netresearchgate.net In contrast, H-Y zeolite is generally more active, leading to higher conversion rates, but it exhibits lower selectivity. researchgate.net The larger supercages within the H-Y structure allow for the formation of bulkier di-tert-butyl-2-methoxynaphthalene derivatives and other side reactions like demethylation. researchgate.net Zeolite H-beta (HBEA) has also been studied, showing high catalytic performance in the alkylation of naphthols, with its effectiveness attributed to its structure and acid strength. researchgate.net

| Catalyst | Substrate | Alkylating Agent | Conversion of 2-MN (%) | Selectivity for 6-tert-butyl-2-methoxynaphthalene (%) | Reference |

| H-MOR | 2-Methoxynaphthalene | tert-Butanol | 65 | 96 | researchgate.net |

| H-Y | 2-Methoxynaphthalene | tert-Butanol | Higher than H-MOR | Lower, with significant dialkylation products | researchgate.net |

| HBEA | 2-Naphthol (B1666908) | Tripropylene | 52.1 | 86.3 (for monoalkylation) | researchgate.net |

The selectivity observed in zeolite-catalyzed alkylation is a direct consequence of the catalyst's structural and acidic properties. iitm.ac.inmdpi.com The key factors include the pore dimensions, channel architecture, and the nature and distribution of acid sites. nih.govlidsen.com

Pore Architecture: The steric fit between the desired product molecule and the zeolite's channels is a primary determinant of shape selectivity. nih.goviitm.ac.in Zeolites with 1-dimensional pores, such as H-mordenite, are often more selective because they impose greater steric constraints on the transition states of bulkier isomers. nih.goviitm.ac.in In contrast, zeolites like H-Y (FAU type) possess large supercages and a 3-dimensional pore system, which can accommodate larger molecules and thus lead to lower selectivity and the formation of poly-alkylated byproducts. nih.govlidsen.com The selective formation of the least bulky isomers, such as 2,6-dialkylnaphthalene, occurs because the transition states leading to other, bulkier isomers are sterically excluded by the narrow confines of the zeolite channels. nih.gov

The choice of solvent can significantly influence the rate and selectivity of zeolite-mediated reactions. researchgate.net In the acylation of 2-methoxynaphthalene, a reaction analogous to alkylation, solvent polarity has a pronounced effect. researchgate.nettandfonline.com

Non-Polar Solvents: Non-polar solvents like cyclohexane (B81311) or carbon disulfide lead to different product distributions. iitm.ac.inorgsyn.org In the Friedel-Crafts acetylation of 2-methoxynaphthalene, using carbon disulfide as a solvent results in 1-acetyl-2-methoxynaphthalene (B1617039) as the principal product. orgsyn.org

Alternative Media: Research has shown that compressed carbon dioxide can serve as an effective solvent for the tert-butylation of naphthalene over REY zeolite. iitm.ac.in It can replace organic solvents, and in some cases, lead to higher conversion and selectivity for the 2,6-isomer compared to conventional solvents like cyclohexane. iitm.ac.in

Butylation Reactions on Naphthalene Substrates

The butylation of naphthalene, particularly tert-butylation, is a key reaction for producing precursors to advanced materials. nih.govrsc.org The goal is often the selective synthesis of 2,6-di-tert-butylnaphthalene (B165587) (2,6-DTBN). iitm.ac.in The reaction is typically carried out using an alkylating agent like tert-butanol or isobutylene (B52900) in the presence of a zeolite catalyst. rsc.orgarkat-usa.org

Functional Group Interconversion and Derivatization in Methoxynaphthalene Synthesis

The synthesis of 2-butyl-6-methoxynaphthalene and related compounds often relies on the strategic functionalization of the 2-methoxynaphthalene core. Key transformations include acylation and halogenation, which introduce reactive handles onto the naphthalene ring system, enabling the subsequent construction of the target molecule. These methods provide pathways to valuable precursors and intermediates.

Acylation Reactions of 2-Methoxynaphthalene

Friedel-Crafts acylation is a fundamental method for producing aromatic ketones, which are important intermediates in the synthesis of fine chemicals and pharmaceuticals. researchgate.netntu.edu.tw The acylation of 2-methoxynaphthalene introduces an acetyl group, which can be further modified to form the desired butyl side chain. This reaction typically yields a mixture of isomers, and controlling the regioselectivity is a primary challenge in synthetic design.

The classical approach to acylating 2-methoxynaphthalene involves its reaction with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. rsc.orgorgsyn.org The reaction is typically conducted in a solvent, and the choice of solvent can significantly influence the product distribution. For instance, using carbon disulfide as a solvent tends to favor the formation of 1-acetyl-2-methoxynaphthalene. orgsyn.org Conversely, conducting the reaction in nitrobenzene (B124822) directs the acylation to predominantly occur at the 6-position, yielding the more desired 2-acetyl-6-methoxynaphthalene (B28280). orgsyn.org Temperature control is also critical, as lower temperatures have been observed to favor 1-acetylation. orgsyn.org

To address the environmental and practical drawbacks of using stoichiometric amounts of traditional Lewis acids, research has focused on developing heterogeneous, reusable solid acid catalysts. ntu.edu.tw These catalysts offer advantages such as easier separation from the reaction mixture, reduced corrosive waste, and potential for regeneration. ntu.edu.tw

Nafion/silica (B1680970) composites: A class of solid acid catalysts, specifically Nafion resin/silica nanocomposites, has proven effective for a variety of reactions, including acylations. researchgate.net These materials, which entrap the highly acidic Nafion resin within a porous silica matrix, show superior performance compared to the original Nafion resin. doi.org In the acylation of 2-methoxynaphthalene, the activity of Nafion/silica catalysts is dependent on the extent of dispersion of the Nafion acid groups. researchgate.net Studies have shown that both the conversion of 2-methoxynaphthalene and the selectivity towards 2-acetyl-6-methoxynaphthalene increase with higher Nafion content in the composite catalyst. researchgate.net

Tungstophosphoric acid salts: Heteropolyacids, such as tungstophosphoric acid (TPA), and their salts are also effective catalysts for Friedel-Crafts acylation. conicet.gov.aracs.org While bulk TPA has limitations due to low surface area, its aluminum (Al³⁺) and copper (Cu²⁺) salts exhibit interesting properties, possessing both Lewis and Brønsted acidity. conicet.gov.ar These salts have been successfully used as catalysts in the liquid-phase acylation of 2-methoxynaphthalene with acetic anhydride, with their catalytic behavior being influenced by the choice of solvent. conicet.gov.ar

The acylation of 2-methoxynaphthalene can result in several isomers, primarily 1-acetyl-2-methoxynaphthalene (1,2-ACMN) and 2-acetyl-6-methoxynaphthalene (2,6-ACMN), with 1-acetyl-7-methoxynaphthalene sometimes forming as a minor product. rsc.org The methoxy group at the C-2 position is an activating, ortho-para directing group. Electrophilic attack is electronically favored at the C-1 (ortho) and C-6 (para) positions.

The 1-acyl isomer is often the kinetically controlled primary product due to the high reactivity of the C-1 position. ntu.edu.twcas.cz However, this isomer is sterically hindered. ntu.edu.tw Under certain conditions, the 1-acyl group can undergo rearrangement to the thermodynamically more stable 6-acyl isomer. ntu.edu.tw

Several factors influence the ratio of these isomers:

Catalyst: The structure of the catalyst plays a crucial role. Zeolites with open internal structures, like USY, tend to favor the formation of the kinetic 1-acetyl-2-methoxynaphthalene product exclusively. cas.cz In contrast, zeolites with more constrained channel systems, such as Zeolite Beta and ZSM-12, can produce both isomers. cas.cz The presence of extra-framework aluminum in a catalyst can facilitate the isomerization of the 1-acyl to the 6-acyl product. ntu.edu.tw

Solvent: Solvent polarity has a significant impact. Nonpolar solvents like toluene (B28343) or methylene (B1212753) chloride favor the formation of 1-acetyl-2-methoxynaphthalene. researchgate.net In contrast, polar solvents such as nitrobenzene or sulfolane (B150427) promote the formation of 2-acetyl-6-methoxynaphthalene. orgsyn.orgresearchgate.net

Acylating Agent: The choice of acylating agent also affects selectivity. When acetyl chloride is used, the rearrangement of the 1-acyl isomer to the 6-acyl isomer is more pronounced, allowing for high selectivity for the desired product at elevated temperatures. ntu.edu.tw

| Catalyst | Solvent | Major Product Isomer | Key Finding |

|---|---|---|---|

| Aluminum Chloride | Nitrobenzene | 2-Acetyl-6-methoxynaphthalene (2,6-ACMN) | Polar solvent favors acylation at the 6-position. orgsyn.org |

| Aluminum Chloride | Carbon Disulfide | 1-Acetyl-2-methoxynaphthalene (1,2-ACMN) | Nonpolar solvent favors acylation at the 1-position. orgsyn.org |

| Nafion/silica composite | Nitrobenzene / Sulfolane (Polar) | 2-Acetyl-6-methoxynaphthalene (2,6-ACMN) | Yield of 2,6-ACMN increases with solvent polarity. researchgate.net |

| Nafion/silica composite | Toluene / Methylene Chloride (Nonpolar) | 1-Acetyl-2-methoxynaphthalene (1,2-ACMN) | Nonpolar solvents favor the 1,2-ACMN isomer. researchgate.net |

| Zeolite USY | Not specified | 1-Acetyl-2-methoxynaphthalene (1,2-ACMN) | The open structure of the catalyst leads to the exclusive formation of the kinetic product. cas.cz |

| Zeolite Beta | Not specified | Mixture of 1,2-ACMN and 2,6-ACMN | The channel structure allows for the formation of both isomers, with potential for isomerization. cas.cz |

Halogenation and Subsequent Cross-Coupling Strategies

An alternative synthetic route to functionalizing 2-methoxynaphthalene involves halogenation, specifically bromination. Introducing a bromine atom at a specific position on the naphthalene ring creates a versatile intermediate. This bromo-derivative can then participate in various cross-coupling reactions to introduce different alkyl or aryl groups, providing a flexible approach to synthesizing derivatives like this compound.

2-Bromo-6-methoxynaphthalene (B28277) is a key intermediate for the synthesis of several non-steroidal anti-inflammatory agents. tandfonline.comtandfonline.com Its preparation can be achieved through various methods, including the methylation of 6-bromo-2-naphthol (B32079) or the direct bromination of 2-methoxynaphthalene. tandfonline.comtandfonline.com

Direct bromination offers a more straightforward route. One effective method involves the reaction of 2-methoxynaphthalene with bromine in a solution of acetic or propionic acid. googleapis.comgoogle.comgoogle.com This reaction proceeds through an intermediate, 1,6-dibromo-2-methoxynaphthalene, which is subsequently debrominated in the same reaction vessel by adding metallic iron to yield the desired 2-bromo-6-methoxynaphthalene. googleapis.comgoogle.comgoogle.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reaction) for Butyl Chain Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon bonds. The Heck reaction, in particular, is a prominent method for the alkenylation of aryl halides, which can be a precursor step to introducing a saturated alkyl chain. sigmaaldrich.comnih.gov

In the context of synthesizing a precursor to this compound, the Heck reaction has been employed to couple 2-bromo-6-methoxynaphthalene with an appropriate four-carbon olefin. For instance, the synthesis of Nabumetone, which is 4-(6-methoxy-2-naphthyl)-2-butanone, a direct precursor to this compound, utilizes this methodology. The reaction involves the coupling of 2-bromo-6-methoxynaphthalene with methyl vinyl ketone or 3-buten-2-ol (B146109). youtube.comorganic-chemistry.org Subsequent hydrogenation of the resulting unsaturated ketone intermediate yields Nabumetone.

A typical procedure for the Heck reaction in this context involves reacting 2-bromo-6-methoxynaphthalene with 3-buten-2-ol in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297), a phosphine (B1218219) ligand like triphenylphosphine, and a base, for example, sodium bicarbonate, in a high-boiling solvent like N-methylpyrrolidone at elevated temperatures. organic-chemistry.org

Table 1: Example Conditions for Heck Reaction in Nabumetone Synthesis

| Reactants | Catalyst System | Base | Solvent | Temperature | Time | Product |

|---|

Data compiled from publicly available patent information. organic-chemistry.org

While the Heck reaction introduces an unsaturated chain, other palladium-catalyzed cross-coupling reactions like the Suzuki, Kumada, and Negishi couplings offer pathways for the direct introduction of a saturated butyl group.

Suzuki Coupling: This reaction would involve the coupling of 2-bromo-6-methoxynaphthalene with a butylboronic acid derivative in the presence of a palladium catalyst and a base.

Kumada Coupling: This approach would utilize a Grignard reagent, such as butylmagnesium bromide, to couple with 2-bromo-6-methoxynaphthalene, catalyzed by a palladium or nickel complex. nih.govrhhz.net

Negishi Coupling: In this reaction, an organozinc reagent, like butylzinc chloride, would be coupled with 2-bromo-6-methoxynaphthalene using a palladium or nickel catalyst. organic-chemistry.orgnih.gov

These direct coupling methods would obviate the need for a subsequent reduction step to saturate the side chain.

Other Alkyl Chain Introduction Methods (e.g., via olefin intermediates)

Beyond palladium-catalyzed reactions, other classical and modern methods are available for introducing an alkyl chain onto an aromatic ring. The use of olefin intermediates is a common strategy. As mentioned in the context of the Heck reaction, the introduction of a butenyl group via an olefin like methyl vinyl ketone or 3-buten-2-ol is a key step in several syntheses of the precursor Nabumetone. youtube.com The resulting unsaturated intermediate, 4-(6-methoxy-2-naphthyl)-3-buten-2-one, contains the necessary carbon framework, and the double bond can then be selectively reduced to afford the saturated butyl chain (in the form of a butanone).

Another established method for introducing an alkyl group is through Friedel-Crafts acylation followed by reduction. This two-step process involves first reacting 2-methoxynaphthalene with an acylating agent, such as butyryl chloride or butanoic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 2-butyryl-6-methoxynaphthalene. The resulting ketone can then be reduced to the corresponding alkane, this compound.

Common reduction methods for this transformation include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). masterorganicchemistry.comwikipedia.organnamalaiuniversity.ac.in The choice between these reduction methods often depends on the presence of other functional groups in the molecule that may be sensitive to acidic or basic conditions.

Table 2: Clemmensen vs. Wolff-Kishner Reduction

| Reduction Method | Reagents | Conditions | Substrate Compatibility |

|---|---|---|---|

| Clemmensen | Zn(Hg), HCl | Strongly acidic | Not suitable for acid-sensitive substrates |

Multi-Step Synthesis Pathways for Substituted Naphthalene Systems

The synthesis of this compound is inherently a multi-step process, starting from readily available naphthalene derivatives. A common and industrially relevant pathway proceeds through the key intermediate 2-acetyl-6-methoxynaphthalene.

One of the primary routes to 2-acetyl-6-methoxynaphthalene is the Friedel-Crafts acylation of 2-methoxynaphthalene. google.com This reaction's regioselectivity is highly dependent on the solvent and reaction conditions. For instance, using nitrobenzene as a solvent favors the formation of the desired 2-acetyl-6-methoxynaphthalene isomer. researchgate.net

From 2-acetyl-6-methoxynaphthalene, a Claisen-Schmidt condensation with an appropriate aldehyde can be performed to extend the carbon chain. However, a more direct route to the four-carbon side chain of the Nabumetone precursor involves a condensation reaction with an ester. For example, 2-acetyl-6-methoxynaphthalene can be condensed with ethyl acetate in the presence of a strong base like sodium hydride or potassium sec-butoxide (B8327801) to form a keto-enol intermediate. wikipedia.org

This intermediate can then be catalytically hydrogenated to yield Nabumetone. The final step to obtain this compound would be the reduction of the ketone functionality of Nabumetone, as described previously, using methods like the Clemmensen or Wolff-Kishner reduction.

An alternative multi-step pathway begins with the preparation of 2-bromo-6-methoxynaphthalene. This can be synthesized from 2-naphthol through bromination and subsequent methylation. As detailed in section 2.2.2.2, this bromo-substituted naphthalene is a versatile precursor for palladium-catalyzed cross-coupling reactions to introduce the butanone side chain, which is then reduced to the final butyl group.

Table 3: Overview of a Multi-Step Synthesis Pathway to this compound

| Step | Starting Material | Key Reagents | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | 2-methoxynaphthalene | Acetyl chloride, AlCl₃, Nitrobenzene | 2-acetyl-6-methoxynaphthalene | Friedel-Crafts Acylation |

| 2 | 2-acetyl-6-methoxynaphthalene | Ethyl acetate, strong base (e.g., NaH) | 4-(6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one | Condensation |

| 3 | 4-(6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one | H₂, Pd/C | 4-(6-methoxy-2-naphthyl)-2-butanone (Nabumetone) | Catalytic Hydrogenation |

This pathway highlights the strategic combination of classic reactions like Friedel-Crafts acylation and condensation with modern catalytic methods to construct complex substituted naphthalene systems.

Computational and Theoretical Chemistry Studies on 2 Butyl 6 Methoxynaphthalene Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. It is frequently used to predict the properties of naphthalene (B1677914) derivatives and their analogues.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For naphthalene and its derivatives, such as diisopropylnaphthalene, DFT has been used to predict their molecular structures. dntb.gov.ua These calculations also provide a detailed picture of the electronic structure, including the distribution of electron density and the nature of chemical bonds.

Frontier Molecular Orbital (FMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). The energy difference between the HOMO and LUMO, the energy gap, is a critical parameter that influences a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. FMO analysis helps in understanding the charge transfer interactions within the molecule and its potential for engaging in chemical reactions.

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| Energy Gap | The energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density within a molecule. It provides a description of the bonding in terms of localized orbitals and examines the interactions between filled and vacant orbitals. This analysis is crucial for understanding the stability arising from electron delocalization, such as hyperconjugation and resonance, in molecules like 2-Butyl-6-methoxynaphthalene and its analogues.

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules. It is particularly useful for predicting electronic absorption spectra by determining the energies and oscillator strengths of electronic transitions. researchgate.net For example, in the study of molecules with extended π-systems like naphthalene derivatives, TD-DFT can be used to simulate their UV-Vis spectra, providing insights into how structural modifications affect their photophysical properties. The calculated transition oscillator strengths can describe the intensities of the absorption spectra. researchgate.net

High-Level Ab Initio Methods (e.g., CCSD(T), MP2, CCSD) for Energetics

For highly accurate calculations of molecular energies and properties, high-level ab initio methods are employed. These methods, such as Coupled Cluster with Singles and Doubles and perturbative Triples (CCSD(T)), Møller-Plesset perturbation theory (MP2), and Coupled Cluster Singles and Doubles (CCSD), provide a more rigorous treatment of electron correlation than standard DFT methods. While computationally more demanding, they are often used as benchmarks for assessing the accuracy of less expensive methods and for obtaining reliable energetic information for key stationary points on a potential energy surface.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. The characterization of transition state structures and their associated activation energies provides a quantitative understanding of reaction kinetics. For reactions involving analogues of this compound, these methods can be used to explore reaction pathways, predict the feasibility of different mechanisms, and understand the factors that control selectivity.

Molecular Modeling and Docking Studies of Naphthalene Derivatives (focusing on chemical interactions)

Computational methods, particularly molecular modeling and docking studies, are pivotal in understanding the interactions between naphthalene derivatives and biological targets at the molecular level. These in-silico techniques predict how a ligand (in this case, a naphthalene derivative) might bind to the active site of a protein, providing insights into the chemical interactions that govern this binding and influence biological activity. Such studies are instrumental in rational drug design, helping to predict the therapeutic potential of novel compounds.

Research has employed molecular docking to investigate the interaction of various naphthalene derivatives with a range of biological targets, including enzymes and receptors implicated in different diseases. These studies focus on identifying key chemical interactions such as hydrogen bonds, hydrophobic interactions, and π-alkyl interactions that contribute to the stability of the ligand-protein complex.

For instance, docking studies on naphthalene-based chalcone (B49325) and pyrazoline compounds with the estrogen receptor-α (ERα), a breast cancer protein, have elucidated specific binding modes. One pyrazoline derivative demonstrated a strong binding affinity, forming a crucial hydrogen bond with the amino acid residue GLY521. The stability of this interaction was further enhanced by multiple hydrophobic interactions with several other residues, namely LEU346, LEU384, LEU391, LEU525, LEU387, MET343, ALA350, and MET421.

Similarly, in the context of anti-inflammatory research, novel naphthalene-pyrazoline hybrids were docked against cyclooxygenase (COX) enzymes, COX-1 and COX-2. The results highlighted that the majority of these derivatives form hydrogen bonds with key residues in the active sites of both enzymes, including Ser 530, Tyr 385, Tyr 355, and Arg 120. These interactions are considered crucial for the observed anti-inflammatory activity of diverse compounds.

In anticancer research, the interactions of naphthalene derivatives have been explored with various targets. Docking of certain 2,3 disubstituted naphthalene-1,4-dione derivatives against Topoisomerase II revealed significant binding scores, with one compound forming a hydrogen bond and showing a higher binding score (-10.66 kcal/mol) than the reference drug adriamycin (-9.58 kcal/mol). In another study, naphthalene-chalcone hybrids were investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). The most potent compound was shown to interact with amino acids in the active site of the enzyme, with the naphthalene ring itself contributing positively through aromatic hydrogen bonds.

Furthermore, studies on naphthalene derivatives from the plant Eleutherine plicata as potential amoebicides involved docking against Entamoeba histolytica proteins. The analysis revealed favorable interactions, including hydrogen bonds with serine and threonine residues and π-alkyl interactions with proline residues.

The binding affinity and interaction energy are key quantitative outputs from these studies. For example, the interaction of naphthalene itself with Cytochrome P450 2A13, an important enzyme in metabolism, was characterized by a spectral binding constant (Ks) of 0.35 µM. Molecular docking simulations support these experimental findings, with lower ligand-interaction energies (U values) indicating a higher affinity between the chemical and the enzyme.

These computational studies provide a detailed picture of the chemical interactions underpinning the biological activities of naphthalene analogues. By identifying the specific amino acid residues involved and the types of chemical bonds formed, researchers can refine the structure of these compounds to enhance their binding affinity and selectivity for a desired biological target.

Research Findings from Docking Studies of Naphthalene Derivatives

The following tables summarize the findings from various molecular docking studies, detailing the naphthalene derivatives, their biological targets, and the specific chemical interactions observed.

Table 1: Naphthalene Derivatives and Their Interactions with Cancer-Related Proteins

| Naphthalene Derivative Class | Biological Target | Key Interactions | Binding Energy/Score | Reference |

| Naphthalene-based pyrazoline | Estrogen Receptor-α (ERα) | H-bond: GLY521Hydrophobic: LEU346, LEU384, LEU391, LEU525, LEU387, MET343, ALA350, MET421 | -9.47 kcal/mol | |

| 2,3 Disubstituted naphthalene-1,4-dione | Topoisomerase II | H-bond (1) | -10.66 kcal/mol | |

| Naphthalene-chalcone hybrid | VEGFR-2 | Aromatic hydrogen bonds | IC₅₀ = 0.098 µM | |

| 2-(bromomethyl) naphthalene | Thymidylate synthase | Not specified | Glide score: -6.82 | |

| Sulphonamide derivative with naphthalene moiety | Tubulin | Naphthyl group in hydrophobic pocket surrounded by A/Ala-180, A/Val-181, B/Val-238, B/Leu-248, B/Ala-250, B/Leu-255, B/Ala-316, B/Ala-317, B/Val-318 | Not specified |

Table 2: Naphthalene Derivatives and Their Interactions with Other Enzymes

| Naphthalene Derivative Class | Biological Target | Key Interactions | Binding Energy/Score | Reference |

| Naphthalene | Cytochrome P450 2A13 | Type I spectral binding | Ks = 0.35 µM | |

| Naphthalene-pyrazoline hybrids | COX-1 / COX-2 | H-bonds: Tyr 355, Arg 120, Ser 530, Ser 353 | Not specified | |

| Eleutherol / Isoeleutherol (Naphthalene derivatives) | E. histolytica O-acetyl-serine sulfhydrylase | H-bonds: Ser189, Thr193, Ser194, Thr196π-alkyl: Pro307 | Isoeleutherol ΔEele = -27.6202 kcal/mol |

Investigation of Reaction Mechanisms and Regioselectivity in Alkylation and Acylation of Methoxynaphthalenes

Mechanistic Insights into Friedel-Crafts Alkylation/Acylation on Naphthalene (B1677914) Core

The Friedel-Crafts reaction is a cornerstone of organic synthesis for attaching substituents to aromatic rings. wikipedia.org It encompasses two main types: alkylation and acylation, both of which proceed via electrophilic aromatic substitution. wikipedia.org

In the context of methoxynaphthalenes, the reaction is initiated by the formation of a potent electrophile. For alkylation, a carbocation is typically generated from an alkyl halide with the aid of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). byjus.commt.com For acylation, an acylium ion is formed from an acyl halide or anhydride (B1165640), also in the presence of a Lewis acid. byjus.com

The methoxy (B1213986) group (-OCH₃) on the naphthalene ring is a strong activating group, donating electron density to the aromatic system through resonance. This enhances the nucleophilicity of the naphthalene core, making it more susceptible to electrophilic attack than unsubstituted naphthalene. The directing effect of the methoxy group plays a crucial role in determining the position of substitution. In 2-methoxynaphthalene (B124790), the electron-donating nature of the methoxy group primarily activates the C1 and C6 positions for electrophilic attack.

The mechanism of Friedel-Crafts acylation proceeds through the following key steps:

Formation of the Acylium Ion: The Lewis acid catalyst reacts with the acylating agent (e.g., an acyl chloride) to form a highly electrophilic acylium ion (RCO⁺), which is stabilized by resonance. byjus.com

Electrophilic Attack: The electron-rich naphthalene ring attacks the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. pw.live

Deprotonation: A weak base, often AlCl₄⁻, removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the naphthalene ring and regenerating the Lewis acid catalyst. wikipedia.orgbyjus.com

A significant advantage of Friedel-Crafts acylation over alkylation is the deactivating effect of the resulting ketone group. wikipedia.org This electron-withdrawing group makes the product less reactive than the starting material, thus preventing multiple substitutions. wikipedia.org In contrast, the alkyl group introduced during alkylation is activating, which can lead to polyalkylation. pw.livelibretexts.org

The regioselectivity of these reactions on 2-methoxynaphthalene is a delicate balance of electronic and steric factors. While the C1 position is electronically favored due to the strong activating effect of the adjacent methoxy group, it is also subject to greater steric hindrance. The C6 position, being "para" to the methoxy group, is also electronically activated and less sterically hindered, often leading to the formation of 2-acyl-6-methoxynaphthalene as a major product under certain conditions. stackexchange.comrsc.org

Role of Shape Selectivity in Zeolite Catalysis for Substituted Naphthalenes

Zeolites are crystalline aluminosilicates with a well-defined microporous structure, making them highly effective shape-selective catalysts. mdpi.comumass.edu Their pores and channels are of molecular dimensions, allowing them to control the access of reactants and the formation and diffusion of products based on their size and shape. umass.eduresearchgate.net This "molecular sieve" property is particularly valuable in the synthesis of substituted naphthalenes, where achieving high regioselectivity is often challenging with conventional homogeneous catalysts. mdpi.comumass.edu

In the alkylation of naphthalene and its derivatives, different isomers can be formed. The use of zeolites can favor the formation of a specific isomer by restricting the formation of bulkier isomers within its pores. nih.gov This is known as product shape selectivity. For instance, in the alkylation of naphthalene, zeolites with appropriate pore dimensions can selectively produce the less bulky 2,6-dialkylnaphthalene over other isomers. nih.gov

The key mechanisms by which zeolites exert their shape selectivity include:

Reactant Selectivity: Only reactant molecules that are small enough to enter the zeolite pores can react at the active sites within the catalyst.

Product Selectivity: Only product molecules that are small enough to diffuse out of the zeolite pores can be formed. Larger, bulkier isomers are either not formed or are converted to smaller isomers.

Transition State Selectivity: The confined space within the zeolite pores can sterically hinder the formation of certain transition states, thereby favoring reaction pathways that lead to less bulky products. umass.edu

The choice of zeolite is critical for achieving the desired regioselectivity. Factors such as pore size, channel dimensionality, and the nature and density of acid sites influence the catalytic performance. rsc.orgrsc.org For example, medium-pore zeolites like ZSM-5 and large-pore zeolites like Beta and Y-zeolites have been extensively studied for the alkylation of naphthalenes. mdpi.comresearchgate.net The catalytic activity and selectivity are closely related to the acidity, specific surface area, and pore structure of the zeolite. rsc.org Mesoporous zeolites, which contain larger pores in addition to micropores, can enhance the diffusion of bulky reactants and products, leading to improved catalytic activity. mdpi.com

| Zeolite Type | Pore Size (approx.) | Selectivity in Naphthalene Alkylation |

| H-mordenite (MOR) | 6.5 x 7.0 Å | High selectivity for β,β- and 2,6-diisopropylnaphthalene (B42965) nih.gov |

| Beta (BEA) | 6.6 x 6.7 Å, 5.6 x 5.6 Å | Used in various Friedel-Crafts reactions involving bulky molecules mdpi.com |

| ZSM-5 (MFI) | 5.1 x 5.5 Å, 5.3 x 5.6 Å | High constraint, often favoring smaller aromatic products umass.edu |

| FAU (Y-zeolite) | 7.4 Å | Can accommodate bulkier isomers, but selectivity can be influenced by reaction conditions nih.gov |

This table provides illustrative examples and the actual selectivity can vary based on specific reaction conditions and modifications to the zeolite structure.

Stereochemical Aspects in the Formation of Chiral Naphthalene Derivatives

Chirality is a key consideration in the synthesis of many biologically active molecules. Naphthalene derivatives can be chiral due to the presence of a stereogenic center or axial chirality. unibo.it In the context of synthesizing 2-butyl-6-methoxynaphthalene, chirality would arise if the butyl group is a sec-butyl or iso-butyl group attached in a way that creates a chiral center.

The formation of chiral naphthalene derivatives through reactions like Friedel-Crafts alkylation can lead to a racemic mixture of enantiomers unless a chiral catalyst or auxiliary is employed. Enantiomers are stereoisomers that are non-superimposable mirror images of each other and often exhibit different biological activities. tru.ca

The synthesis of a single enantiomer, known as asymmetric or stereoselective synthesis, is of great importance in the pharmaceutical industry. This can be achieved through several strategies:

Use of Chiral Catalysts: A chiral catalyst can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material, directing the stereochemical outcome of the reaction. The auxiliary is then removed in a subsequent step.

Chiral Resolution: A racemic mixture can be separated into its individual enantiomers through techniques like chromatography on a chiral stationary phase. rsc.org

For naphthalene derivatives, binaphthyl compounds are a well-known class of axially chiral molecules that have found widespread use as chiral ligands in asymmetric catalysis. csir.co.za While this compound itself is not typically discussed in the context of axial chirality, the principles of stereoselective synthesis are broadly applicable to the creation of any chiral center on the naphthalene core or its substituents.

Kinetic and Thermodynamic Considerations in Naphthalene Substitution Reactions

The regioselectivity of electrophilic aromatic substitution on naphthalene is a classic example of the competition between kinetic and thermodynamic control. acs.org This means that the product distribution can be influenced by reaction conditions such as temperature, reaction time, and the choice of solvent and catalyst. youtube.com

Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control, and the major product is the one that is formed the fastest. youtube.comstackexchange.com This typically corresponds to the reaction pathway with the lowest activation energy. youtube.com

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction is under thermodynamic control. youtube.comstackexchange.com If the reaction is reversible, an equilibrium can be established, and the major product will be the most stable one. stackexchange.combrainly.in

In the case of naphthalene, substitution at the C1 (or α) position is generally kinetically favored. stackexchange.comacs.org The reason for this is the greater stability of the carbocation intermediate formed during α-substitution. This intermediate can be stabilized by more resonance structures that preserve a complete benzene (B151609) ring compared to the intermediate for β-substitution. acs.orgyoutube.comstackexchange.com

However, the product of α-substitution is often thermodynamically less stable than the β-substituted product due to steric interactions. acs.orgstackexchange.com Specifically, a substituent at the C1 position experiences steric hindrance from the hydrogen atom at the C8 position (a peri-interaction). acs.orgstackexchange.com A substituent at the C2 (or β) position does not have such steric interactions and is therefore often the thermodynamically favored product. stackexchange.com

The classic example illustrating this principle is the sulfonation of naphthalene. At 80°C, the kinetically controlled product, naphthalene-1-sulfonic acid, predominates. At 160°C, the thermodynamically controlled product, naphthalene-2-sulfonic acid, is the major product. acs.orgyoutube.com

These principles also apply to Friedel-Crafts reactions. For example, in the acylation of naphthalene, the ratio of 1-acetylnaphthalene (kinetic product) to 2-acetylnaphthalene (B72118) (thermodynamic product) can be influenced by the solvent. stackexchange.com Non-polar solvents often favor the formation of the 1-isomer, while polar solvents can favor the 2-isomer. stackexchange.com The reversibility of Friedel-Crafts acylation can also lead to the rearrangement of the initially formed kinetic product to the more stable thermodynamic product under forcing conditions. researchgate.net

| Condition | Control | Preferred Position | Rationale |

| Low Temperature | Kinetic | C1 (α-position) | Lower activation energy due to a more stable carbocation intermediate acs.orgyoutube.comstackexchange.com |

| High Temperature | Thermodynamic | C2 (β-position) | Formation of the more stable product, which has less steric hindrance acs.orgstackexchange.com |

The presence of a methoxy group, as in 2-methoxynaphthalene, further complicates the regioselectivity by introducing strong electronic directing effects that compete with these general principles for unsubstituted naphthalene.

Derivatives and Applications of 2 Butyl 6 Methoxynaphthalene As Synthetic Intermediates

Synthesis of Advanced Naphthalene-Based Molecular Building Blocks

Naphthalene (B1677914) derivatives are crucial molecular building blocks for constructing complex organic architectures google.com. The 2-Butyl-6-methoxynaphthalene structure can be envisioned as a versatile starting point for the synthesis of more elaborate naphthalene-based systems. While specific industrial applications utilizing this compound as a primary starting material are not extensively documented, its inherent chemical reactivity allows for its transformation into a variety of functionalized intermediates.

The methoxy (B1213986) group at the 6-position and the butyl group at the 2-position influence the regioselectivity of further reactions. The methoxy group is an activating, ortho-, para-directing group, while the butyl group is a weakly activating, ortho-, para-director. This substitution pattern can be exploited to introduce additional functionalities at specific positions on the naphthalene ring.

Key transformations that can convert this compound into advanced building blocks include:

Oxidation: The naphthalene ring can be oxidized to form naphthoquinones using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide nih.gov. These quinone structures are valuable in dye chemistry and as intermediates for biologically active compounds.

Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride or sodium borohydride (B1222165) can reduce the naphthalene core to dihydronaphthalene derivatives nih.gov. These reduced systems offer different conformational and electronic properties for further synthesis.

Electrophilic Aromatic Substitution: The electron-rich naphthalene ring is susceptible to electrophilic substitution, allowing the introduction of various functional groups such as halogens (e.g., bromine), nitro groups, and sulfonic acid groups nih.govfda.gov. For instance, bromination could yield a bromo-derivative, a key functional handle for cross-coupling reactions (e.g., Heck, Suzuki) to build more complex molecules like biaryls or substituted alkenes nih.gov.

Through these transformations, this compound can serve as a precursor to a range of substituted naphthalenes, which are themselves valuable intermediates in medicinal chemistry and material science.

Role of this compound in the Preparation of Complex Organic Molecules

The most prominent role of this compound in the context of complex organic molecule synthesis is its association with Nabumetone, chemically known as 4-(6-methoxy-2-naphthyl)butan-2-one simsonpharma.commdpi.com. Nabumetone is a widely used NSAID and a prodrug that is converted in the body to its active metabolite, 6-methoxy-2-naphthylacetic acid nih.gov. This compound is recognized as a key reference standard in the quality control and analytical method development for Nabumetone, where it is classified as a process impurity google.comsigmaaldrich.com.

The synthesis of Nabumetone involves several routes, typically starting from 2-methoxynaphthalene (B124790) or a derivative thereof. The presence of this compound as an impurity suggests it may arise from side reactions involving the starting materials or intermediates, potentially from alkylation reactions. Understanding the synthetic pathways to Nabumetone provides insight into the chemical environment where this compound is formed or may be utilized.

| Starting Material | Key Intermediates | Key Reactions | Reference |

|---|---|---|---|

| 2-Acetyl-6-methoxynaphthalene (B28280) | 4-(6'-methoxy-2'-naphthyl)-4-hydroxy-but-3-en-2-one | Base-catalyzed condensation with an acetic acid ester followed by catalytic hydrogenation. | sigmaaldrich.comnih.gov |

| 6-Methoxy-2-naphthaldehyde | 4-(6-methoxy-2-naphtyl)-3-buten-2-one | Aldol condensation with acetone (B3395972) followed by reduction. | |

| 2-Bromo-6-methoxynaphthalene (B28277) | 4-(6-methoxy-2-naphthyl)-3-buten-2-one | Heck reaction with methyl vinyl ketone followed by hydrogenation. | |

| 2-Bromo-6-methoxynaphthalene | Grignard reagent of 2-bromo-6-methoxynaphthalene | Grignard reaction with 3-buten-2-one. | |

| 6-Bromo-2-naphthol (B32079) or 2-Bromo-6-methoxynaphthalene | 4-(6-methoxy-2-naphthyl)-butyn-2-ol | Palladium/Copper-catalyzed reaction with 3-butyn-2-ol, followed by hydrogenation and oxidation. |

The structural similarity between Nabumetone and this compound is evident, with both containing the 6-methoxynaphthalene core. The key difference lies in the side chain at the 2-position (a butan-2-one chain vs. a simple butyl chain). This relationship highlights the importance of controlling reaction conditions in pharmaceutical manufacturing to minimize the formation of such impurities.

Development of Novel Reagents and Probes utilizing this compound Scaffolds

The development of novel reagents, such as chemical sensors and fluorescent probes, is a significant area of chemical research. Naphthalene and its derivatives are often used as the core fluorophore in such probes due to their excellent photophysical properties, including good stability, high quantum efficiency, and structural tunability. By attaching specific recognition groups to the naphthalene scaffold, probes can be designed for the selective detection of various analytes like metal ions sigmaaldrich.com.

However, based on the available search results, there is no specific information detailing the development and application of novel reagents or fluorescent probes derived directly from the this compound scaffold. Research in this area appears to utilize other substitution patterns on the naphthalene ring to achieve the desired sensing and imaging properties.

Functionalization Strategies for Further Elaboration of the Butyl-Methoxynaphthalene Core

The this compound core offers several avenues for further chemical modification, allowing for the synthesis of a diverse library of derivatives. These functionalization strategies can target either the aromatic naphthalene ring system or the aliphatic butyl side chain.

Ring Functionalization:

The primary strategies for elaborating the aromatic core involve electrophilic aromatic substitution reactions. The positions of substitution are directed by the existing methoxy and butyl groups. The electron-donating nature of these substituents activates the ring towards electrophiles.

Friedel-Crafts Acylation: This reaction, typically using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride, can introduce a ketone functionality onto the ring. For the related 2-methoxynaphthalene, acylation occurs predominantly at the 6-position, but the presence of the butyl group at that position in the target molecule would direct acylation to other available positions on the ring system.

Halogenation: Introducing bromine or chlorine atoms onto the naphthalene ring can be achieved using reagents like N-bromosuccinimide (NBS) or molecular bromine. These halogenated derivatives are highly valuable intermediates for cross-coupling reactions nih.gov.

Nitration and Sulfonation: Treatment with nitric acid and sulfuric acid can introduce nitro (-NO2) or sulfonic acid (-SO3H) groups, respectively nih.gov. These groups can be further converted into other functionalities, such as amines from the reduction of nitro groups.

Side-Chain Functionalization:

The n-butyl group, while generally less reactive than the aromatic ring, can also be a site for functionalization, primarily through free-radical reactions. For instance, radical halogenation could introduce a halogen onto the butyl chain, which could then be displaced by various nucleophiles to introduce new functional groups.

| Reaction Type | Reagents/Conditions | Potential Products | Reference |

|---|---|---|---|

| Oxidation (Ring) | Potassium permanganate, Chromium trioxide | Naphthoquinone derivatives | nih.gov |

| Reduction (Ring) | H₂/Catalyst (e.g., Pd/C), LiAlH₄, NaBH₄ | Dihydronaphthalene derivatives | nih.gov |

| Friedel-Crafts Acylation (Ring) | Acyl chloride/Anhydride, AlCl₃ | Acyl-substituted naphthalene derivatives | |

| Halogenation (Ring) | Br₂, Cl₂, NBS | Bromo- or Chloro-substituted naphthalene derivatives | fda.govnih.gov |

| Nitration (Ring) | HNO₃, H₂SO₄ | Nitro-substituted naphthalene derivatives | nih.gov |

| Alkylation (Ring) | Alkyl halide, Lewis Acid | Poly-alkylated naphthalene derivatives | fda.gov |

These functionalization strategies demonstrate the potential of this compound as a versatile platform for generating a wide array of derivatives with tailored properties for various applications in chemical synthesis.

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-Butyl-6-methoxynaphthalene and verifying its purity?

- Answer : Synthesis typically involves alkylation or methoxylation of naphthalene derivatives. For example:

Use Friedel-Crafts alkylation to introduce the butyl group at the 2-position of naphthalene.

Apply methoxylation via nucleophilic substitution (e.g., using methoxide ions under controlled pH and temperature).

- Purification : Column chromatography with silica gel and elution gradients (e.g., hexane:ethyl acetate 9:1) .

- Characterization : Confirm structure via GC-MS, NMR (¹H/¹³C), and FTIR. Compare retention indices and spectral data with authenticated standards .

Q. How should researchers design initial toxicological studies for this compound in mammalian models?

- Answer : Follow Tier 1 risk assessment protocols:

- Exposure Routes : Prioritize inhalation, oral, and dermal routes based on predicted environmental release pathways .

- Dose Selection : Use subchronic studies (14–90 days) with escalating doses (NOAEL/LOAEL determination). Include control groups and monitor systemic effects (hepatic, renal, hematological) .

- Outcome Metrics : Track body weight, organ-to-body weight ratios, histopathology, and biomarkers (e.g., ALT/AST for hepatotoxicity) .

Advanced Research Questions

Q. How can conflicting data on the metabolic pathways of this compound be resolved?

- Answer :

In Vitro Assays : Use liver microsomes (human/rodent) to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Isotopic Labeling : Employ ¹⁴C-labeled compounds to trace metabolic fate in excretion studies (urine/feces) .

Cross-Species Comparison : Compare metabolic profiles across species (e.g., rat vs. human CYP450 isoforms) to resolve interspecies variability .

- Confounding Factors : Control for enzyme induction/inhibition (e.g., via ketoconazole for CYP3A4 inhibition) .

Q. What strategies mitigate risk of bias in experimental studies evaluating this compound’s carcinogenicity?

- Answer : Apply the OHAT Risk of Bias Tool criteria :

- Confidence Tiering : Classify studies as High/Moderate/Low confidence based on adherence to ≥3/4 criteria .

Q. How can environmental persistence of this compound be modeled under varying biogeochemical conditions?

- Answer :

- Partitioning Studies : Measure log Kow (octanol-water) and Koc (soil organic carbon) to predict bioavailability .

- Degradation Assays : Conduct aerobic/anaerobic microcosm experiments with soil/water matrices. Monitor half-life via HPLC/GC-MS .

- QSAR Modeling : Use quantitative structure-activity relationship models (e.g., EPI Suite) to estimate biodegradation potential and bioaccumulation factors .

Methodological Guidance for Data Gaps

Q. What inclusion criteria should guide systematic reviews of this compound’s health effects?

| Category | Criteria |

|---|---|

| Species | Human, rodents (rats/mice), non-rodents (dogs) |

| Exposure | Inhalation (priority), oral, dermal |

| Outcomes | Mortality, organ-specific toxicity, genotoxicity |

Q. How should researchers address discrepancies in reported cytotoxicity thresholds across in vitro studies?

- Answer :

Standardize Assays : Use OECD guidelines (e.g., TG 432 for neutral red uptake assays) .

Cell Line Validation : Compare results across multiple lines (e.g., HepG2 vs. primary hepatocytes) .

Meta-Analysis : Pool data using random-effects models to account for inter-lab variability (e.g., via RevMan software) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。